molecular formula C23H22ClN5 B11227323 7-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11227323
M. Wt: 403.9 g/mol
InChI Key: KVWZOBQVSUSPJG-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorophenyl and phenyl groups, as well as a methylpiperazine moiety

Preparation Methods

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the condensation of 4-chlorophenyl and phenyl-substituted pyrimidines with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE lies in its specific substitution pattern and the presence of the methylpiperazine moiety, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C23H22ClN5

Molecular Weight

403.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H22ClN5/c1-27-11-13-28(14-12-27)22-21-20(17-5-3-2-4-6-17)15-29(23(21)26-16-25-22)19-9-7-18(24)8-10-19/h2-10,15-16H,11-14H2,1H3

InChI Key

KVWZOBQVSUSPJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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